3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with fluoro and methoxy groups, along with a morpholino-oxoethyl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the morpholino-oxoethyl moiety can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The fluoro and methoxy groups can enhance binding affinity to specific receptors or enzymes, while the morpholino-oxoethyl moiety can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide: Lacks the fluoro group, which may affect its binding affinity and reactivity.
3-fluoro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide: Lacks the methoxy group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both fluoro and methoxy groups in 3-fluoro-4-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide provides a unique combination of electronic and steric effects. This can enhance its reactivity and binding affinity compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-18-7-4-15(13-17(18)21)20(25)22-16-5-2-14(3-6-16)12-19(24)23-8-10-27-11-9-23/h2-7,13H,8-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPBQOIBNNLDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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